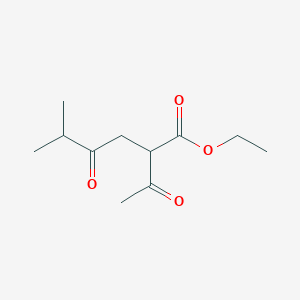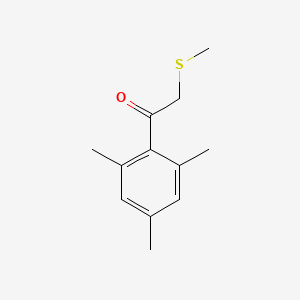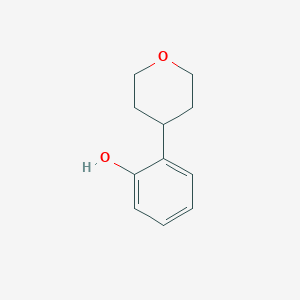![molecular formula C14H21N B13233259 3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13233259.png)
3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine is an organic compound with the molecular formula C14H21N It is a cyclopentane derivative with a methyl group and a 2-methylphenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with methylamine and 2-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by reductive amination to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenethylamine: An organic compound with similar structural features but different functional groups.
N-Methylcyclopentanamine: A cyclopentane derivative with a methyl group attached to the nitrogen atom.
2-Methylbenzylamine: A benzylamine derivative with a methyl group on the benzene ring.
Uniqueness
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11-7-8-14(9-11)15-10-13-6-4-3-5-12(13)2/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
PNLXUSXPHJOPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


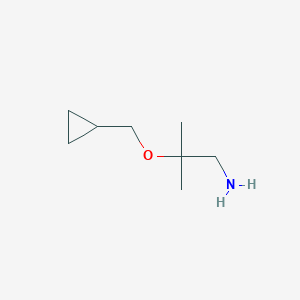
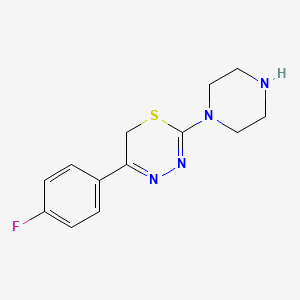
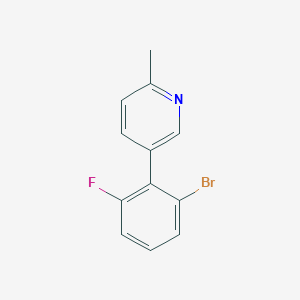

![1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13233205.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide](/img/structure/B13233208.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol](/img/structure/B13233214.png)
![3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13233220.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13233223.png)

